

4-Oxopentanal: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopentanal, also known as levulinaldehyde, is a bifunctional organic compound featuring both an aldehyde and a ketone group. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis and a molecule of interest in environmental and biological studies. This technical guide provides an in-depth overview of the structural elucidation and characterization of **4-oxopentanal**, detailing the spectroscopic data, experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological pathways.

Physicochemical Properties and Structural Identification

4-Oxopentanal is a colorless to pale yellow liquid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol .[1][2] Its structure consists of a five-carbon chain with a terminal aldehyde group and a ketone group at the C4 position.[1]



Property	Value	Reference
Molecular Formula	C5H8O2	[1]
Molecular Weight	100.12 g/mol	[1]
CAS Number	626-96-0	[1]
Boiling Point	100-105 °C @ 20 Torr	[2]
Density	1.0184 g/cm³ @ 21.5 °C	[2]
InChIKey	KEHNRUNQZGRQHU- UHFFFAOYSA-N	[1]
SMILES	CC(=O)CCC=O	[1]

Spectroscopic Characterization

The structural elucidation of **4-oxopentanal** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, high-resolution spectrum with assigned chemical shifts and coupling constants for **4-oxopentanal** is not readily available in public databases, the expected signals can be predicted based on its structure and data from related compounds. The presence of both an aldehyde and a ketone functional group will dominate the chemical shift environment.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methyl protons adjacent to the ketone, and the two methylene groups. The aldehydic proton (CHO) will appear significantly downfield, typically in the range of 9-10 ppm, as a triplet due to coupling with the adjacent methylene group. The methyl protons (CH₃) of the acetyl group will be a singlet in the upfield region, around 2.2 ppm. The two methylene groups (-CH₂CH₂-) will exhibit complex splitting patterns (likely multiplets) in the range of 2.5-3.0 ppm due to coupling with each other and the aldehydic proton.



¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by the presence of two carbonyl carbon signals. The aldehydic carbonyl carbon (CHO) is expected to resonate around 200-205 ppm, while the ketonic carbonyl carbon (C=O) will appear slightly more upfield, around 208-212 ppm. The methyl carbon (CH₃) will be the most upfield signal, typically below 30 ppm. The two methylene carbons (-CH₂CH₂-) will have distinct signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **4-oxopentanal** is characterized by the prominent absorption bands of its two carbonyl groups.

Wavenumber (cm ⁻¹)	Functional Group	Description
~1725	C=O (Aldehyde)	Strong, sharp absorption
~1715	C=O (Ketone)	Strong, sharp absorption
~2720 and ~2820	C-H (Aldehyde)	Two weak to medium bands (Fermi doublets)
2850-3000	C-H (Aliphatic)	Stretching vibrations

Mass Spectrometry (MS)

The mass spectrum of **4-oxopentanal** provides valuable information about its molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M^+) would be observed at m/z = 100.

Predicted Fragmentation Pattern:

The fragmentation of **4-oxopentanal** is expected to be directed by the presence of the two carbonyl groups. Common fragmentation pathways for aldehydes and ketones include α -cleavage and McLafferty rearrangement.

• α -Cleavage: Cleavage of the bond adjacent to a carbonyl group. For **4-oxopentanal**, this could lead to the loss of a methyl radical (CH₃•, m/z = 15) to give a fragment at m/z = 85, or the loss of an ethyl radical (C₂H₅•, m/z = 29) from the other side of the ketone to give a



fragment at m/z = 71. Cleavage adjacent to the aldehyde could result in the loss of a hydrogen radical (H•, m/z = 1) to give a fragment at m/z = 99, or the loss of the formyl radical (CHO•, m/z = 29) to give a fragment at m/z = 71.

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by cleavage of the β-bond. For the ketone group in 4-oxopentanal, this would result in the loss of propene (C₃H₆, m/z = 42) and the formation of an enol radical cation at m/z = 58.

A detailed analysis of the mass spectrum of the related compound, 4-oxopentanoic acid, has shown characteristic losses of water and carbon monoxide from the deprotonated molecule, providing further insight into the fragmentation behavior of similar structures.[3]

Experimental Protocols Synthesis of 4-Oxopentanal via Ozonolysis

A common method for the synthesis of **4-oxopentanal** is the ozonolysis of an appropriate unsaturated precursor, such as 4-penten-2-one. This reaction involves the cleavage of the carbon-carbon double bond by ozone, followed by a reductive workup to yield the desired aldehyde and ketone functionalities.

Materials:

- 4-Penten-2-one
- Dichloromethane (CH₂Cl₂), anhydrous
- Ozone (O₃)
- Dimethyl sulfide (DMS) or Zinc dust/acetic acid
- Nitrogen gas (N₂)
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Brine (saturated aqueous NaCl)



- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask with a gas inlet tube and a magnetic stir bar
- Dry ice/acetone bath
- Rotary evaporator
- Separatory funnel

Procedure:

- Dissolve 4-penten-2-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Bubble a stream of ozone through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone, or by thin-layer chromatography (TLC).
- Once the reaction is complete, purge the solution with nitrogen gas for 10-15 minutes to remove any excess ozone.
- For the reductive workup, slowly add dimethyl sulfide (1.5 equivalents) to the cold solution.
- Allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.
- Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude 4-oxopentanal can be purified by distillation under reduced pressure or by column chromatography on silica gel.



Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like **4-oxopentanal**.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-WAX or equivalent).
- Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass analysis.
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - o Initial temperature: 50 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 220 °C
 - Hold at 220 °C for 5 minutes
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Ion Source Temperature: 230 °C
- Electron Energy: 70 eV
- Mass Range: m/z 35-300

Sample Preparation:

- Prepare a stock solution of 4-oxopentanal in a suitable volatile solvent (e.g., dichloromethane or methanol).
- Create a series of calibration standards by diluting the stock solution.



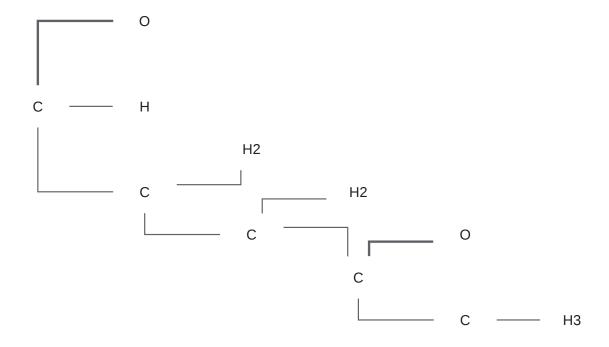
• Samples containing **4-oxopentanal** can be diluted with the same solvent before injection.

Biological Significance and Signaling Pathways

While direct evidence for the involvement of **4-oxopentanal** in specific biological signaling pathways is limited, its structure as a keto-aldehyde suggests potential interactions with cellular components. Keto-aldehydes are known to be reactive electrophiles that can form adducts with proteins, nucleic acids, and lipids, potentially leading to cellular stress and dysfunction.

The metabolism of ketone bodies, such as β-hydroxybutyrate and acetoacetate, is a well-established area of research with implications for cellular signaling.[4][5] These molecules are not only energy substrates but also act as signaling molecules that can modulate inflammation, oxidative stress, and gene expression through various mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.[6][7][8] Given the structural similarity of **4-oxopentanal** to these endogenous ketone bodies, it is plausible that it could interact with similar pathways, although this remains an area for future investigation.

Visualizations

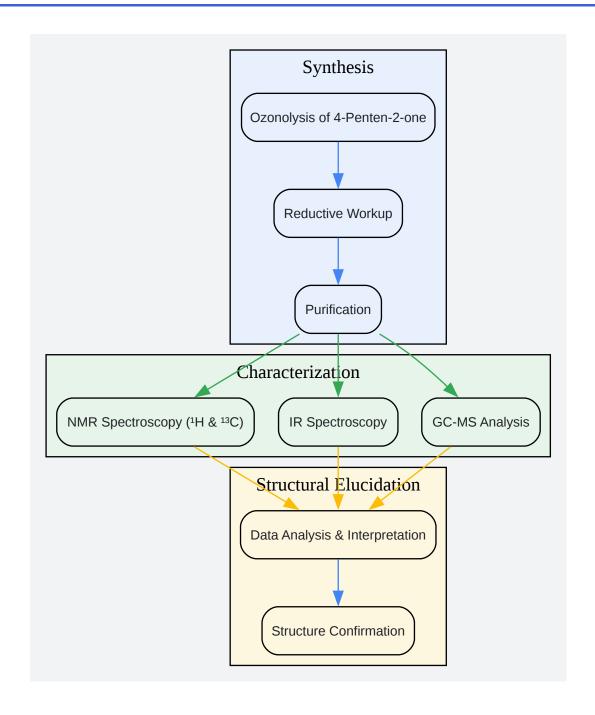


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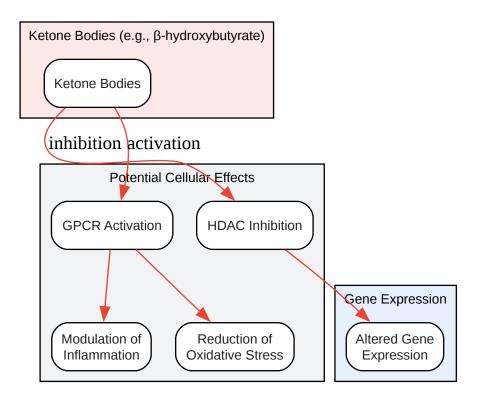


Caption: Chemical structure of **4-oxopentanal**.









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